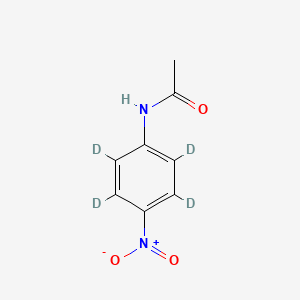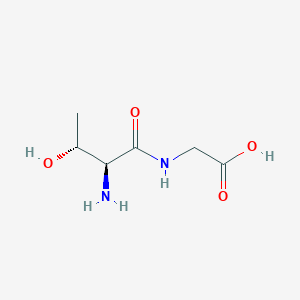
1-Ethynyl-1-cycloheptanol
Vue d'ensemble
Description
1-Ethynyl-1-cycloheptanol is an organic compound with the chemical formula C₉H₁₄O. It is a colorless liquid that is often used as a substrate or intermediate in organic synthesis reactions. This compound is notable for its unique structure, which includes a cycloheptane ring with an ethynyl group and a hydroxyl group attached to the same carbon atom .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Ethynyl-1-cycloheptanol can be synthesized through several methods. One common synthetic route involves the reaction of cycloheptanone with sodium acetylide in liquid ammonia, followed by an acidic work-up . Another method involves the reaction of bromoethane and cycloheptene in a sodium hydroxide and ethanol solution to obtain 1-bromoethyl cycloheptane, which is then reacted with sodium acetylene in the presence of dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above. These methods are optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethynyl-1-cycloheptanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the ethynyl group.
Substitution: Reagents such as thionyl chloride can be used to substitute the hydroxyl group with a chlorine atom.
Major Products
Oxidation: 1-Ethynyl-1-cycloheptanone
Reduction: 1-Ethyl-1-cycloheptanol
Substitution: 1-Chloro-1-ethynylcycloheptane
Applications De Recherche Scientifique
1-Ethynyl-1-cycloheptanol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other organic compounds.
Biology: It can be used to synthesize biologically active compounds, such as drugs and natural products.
Medicine: It is a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-ethynyl-1-cycloheptanol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, while the ethynyl group can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to act as a substrate or intermediate in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethynyl-1-cyclohexanol: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
1-Ethynyl-1-cyclopentanol: Similar structure but with a cyclopentane ring.
1-Ethynyl-1-cyclooctanol: Similar structure but with a cyclooctane ring.
Uniqueness
1-Ethynyl-1-cycloheptanol is unique due to its seven-membered ring, which imparts different steric and electronic properties compared to its six- and eight-membered ring analogs. This uniqueness can influence its reactivity and the types of reactions it undergoes.
Propriétés
IUPAC Name |
1-ethynylcycloheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-9(10)7-5-3-4-6-8-9/h1,10H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJJSXGDSZZUKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182368 | |
| Record name | 1-Ethynyl-1-cycloheptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2809-78-1 | |
| Record name | 1-Ethynylcycloheptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2809-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethynyl-1-cycloheptanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2809-78-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Ethynyl-1-cycloheptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key chemical reaction involving 1-Ethynyl-1-cycloheptanol highlighted in this research?
A1: The research focuses on the reaction of this compound with tribenzylstannyl hydride [(C6H5CH2)3SnH] [, ]. This reaction yields (Z)-1-[2-(tribenzylstannyl)vinyl]-1-cycloheptanol, which serves as a precursor for further synthesis of various benzylhalostannyl derivatives. This specific reaction is of interest due to the potential antitumor activity of the resulting organotin compounds.
Q2: How does the structure of (Z)-1-[2-(tribenzylstannyl)vinyl]-1-cycloheptanol influence its reactivity with halogens?
A2: X-ray diffraction analysis of (Z)-1-[2-(tribenzylstannyl)vinyl]-1-cycloheptanol reveals an intramolecular coordination between the oxygen atom and the tin atom []. This interaction leads to the formation of a five-membered ring, resulting in a distorted trigonal-bipyramidal geometry around the tin atom. This structural feature likely influences the reactivity with halogens, making one of the benzyl groups (likely the apical one) more susceptible to cleavage compared to the vinyl substituent []. This specific reactivity allows for the synthesis of diverse benzylhalostannyl derivatives with potential variations in their antitumor activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![pentacyclo[6.5.1.13,6.02,7.09,13]pentadeca-4,10-diene](/img/structure/B1345583.png)




![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester](/img/structure/B1345588.png)
